molecular formula C28H38Cl6NNiS4 B12318081 Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Cat. No.: B12318081
M. Wt: 788.3 g/mol
InChI Key: WIBIOFAUOGMVAE-UHFFFAOYSA-J
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Description

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a complex compound with the molecular formula C28H38Cl6NNiS4. It is known for its unique structure, which includes a nickel center coordinated by two 1,2,4-trichloro-5,6-dithiolate ligands and stabilized by a tetrabutylammonium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) typically involves the reaction of nickel salts with 1,2,4-trichloro-5,6-dithiolate ligands in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic and potentially carcinogenic reagents involved .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .

Scientific Research Applications

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) has several scientific research applications:

Mechanism of Action

The mechanism by which tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exerts its effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)nickel(III)
  • Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickel(III)
  • Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickel(III)

Uniqueness

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is unique due to its specific ligand arrangement, which imparts distinct magnetic and electronic properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .

Properties

IUPAC Name

nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIOFAUOGMVAE-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl6NNiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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